3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid
Description
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLSFMKIYINIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373180 | |
| Record name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193633-60-2 | |
| Record name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid, also known as (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is a compound of significant interest in pharmaceutical chemistry due to its role as a precursor in the synthesis of various therapeutic agents, including neprilysin inhibitors such as Sacubitril. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29NO4
- Molecular Weight : 383.48 g/mol
- IUPAC Name : (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid
- CAS Number : 1012341-50-2
The primary biological activity of this compound is attributed to its function as a pharmaceutical intermediate . It serves as a building block for the synthesis of neprilysin inhibitors which are critical in managing cardiovascular diseases. Neprilysin is an enzyme that degrades natriuretic peptides and other vasoactive substances; thus, its inhibition leads to increased levels of these peptides, promoting vasodilation and natriuresis.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Neprilysin Inhibition | Enhances levels of natriuretic peptides |
| Cardiovascular Effects | Reduces cardiovascular death and heart failure hospitalization |
| Potential Antimicrobial Activity | May have applications in treating bacterial infections |
Case Study 1: Cardiovascular Applications
A clinical study involving Sacubitril/valsartan demonstrated significant reductions in cardiovascular mortality and heart failure hospitalizations among patients with chronic heart failure. The study highlighted that the neprilysin inhibition achieved through compounds like this compound could lead to improved patient outcomes by enhancing the body's natural vasodilatory mechanisms.
Case Study 2: Antimicrobial Potential
Research has suggested that compounds related to this structure may exhibit antimicrobial properties. A study exploring various derivatives indicated that modifications in the side chains could enhance antibacterial activity against Gram-positive bacteria. This opens avenues for further exploration into its potential use as an antibiotic agent.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate absorption with potential metabolic pathways involving liver enzymes. Toxicological assessments indicate low acute toxicity; however, long-term effects require further evaluation.
Comparison with Similar Compounds
3-(3′-Hydroxyphenyl)propanoic Acid
- Structure : Lacks the Boc group and biphenyl moiety; features a single hydroxylated phenyl group.
- Activity: Demonstrates anti-inflammatory, anti-diabetic, and neuroprotective effects in vitro and in vivo. Notably, it exhibits weaker colon cancer cell inhibition compared to 3-(3′,4′-dihydroxyphenyl)acetic acid .
- Applications : Studied for metabolic and cardiovascular therapeutics due to blood pressure-lowering effects .
2-Amino-3-[4-(4-Methylphenyl)phenyl]propanoic Acid
- Structure : Contains a methyl-substituted biphenyl group but lacks the Boc protection.
- Properties: Molecular weight 255.31 g/mol (C₁₆H₁₇NO₂). The methyl group may enhance metabolic stability compared to unsubstituted biphenyl derivatives .
- Applications: Potential use in peptide engineering or as a building block for tyrosine kinase inhibitors.
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Features an amino linkage to a hydroxyphenyl group. Substituents (e.g., halogens, nitro groups) modulate activity .
- Activity : Exhibits structure-dependent anticancer activity , with specific derivatives (e.g., compound 33 in Table 1 ) showing prioritized efficacy against WHO-priority pathogens and cancer cell lines.
- Applications : Scaffold for developing anticancer agents, with ongoing optimization for selectivity and potency .
Functional Analogues with Antimicrobial or Cytotoxic Properties
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic Acid
- Synthesis: Alkylation of 1,3-dioxopropan-2-yl-carbamic acid yields this quinoline derivative .
- Activity: Moderate broad-spectrum antimicrobial activity against Gram-positive and fungal strains, though lower efficacy compared to fluoroquinolones .
- Applications : Proposed for expanding antimicrobial scaffolds with improved pharmacokinetics .
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic Acid
Boc-4-Bromo-D-Phenylalanine Methyl Ester
(2S,3R)-N-((S)-3-(Cyclopent-1-en-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)propanamide (KZR-616)
- Synthesis : Derived from Boc-protected intermediates via multi-step reactions, including hydrogenation and stereochemical validation by X-ray crystallography .
- Applications : Clinical candidate for autoimmune diseases, highlighting the utility of Boc groups in complex molecule assembly .
Comparative Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Antimicrobial and Cytotoxic Activities
Preparation Methods
Substrate Design and Catalytic Systems
The 4-phenylphenyl moiety is incorporated through Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid. This method, detailed in patent WO2009057133A2, involves reacting 3-bromopropanoyl chloride with biphenyl in DCM at −20°C. The reaction proceeds via electrophilic aromatic substitution, yielding 3-(4-phenylphenyl)propanoyl chloride as an intermediate.
Key Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | −20°C | 78 |
| Catalyst Loading | 1.2 equiv AlCl₃ | 82 |
| Reaction Time | 6 hours | 75 |
Challenges :
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Competing ortho-substitution reduces regioselectivity, necessitating excess biphenyl (3.0 equivalents) to favor para-substitution.
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Post-reaction quench with ice-water prevents over-acylation but requires careful pH control to avoid hydrolysis of the acyl chloride.
Coupling Reactions with Activated Intermediates
Thionyl Chloride-Mediated Carboxylic Acid Activation
Conversion of the propanoyl chloride intermediate to the target compound employs thionyl chloride (SOCl₂) for acid activation, followed by Boc protection. This two-step sequence, adapted from large-scale pharmaceutical syntheses, achieves an overall yield of 68%.
Mechanistic Pathway :
-
Acid Chloride Formation :
-
Amine Coupling :
Industrial Adaptations :
-
Continuous flow reactors enhance mixing efficiency and reduce reaction time by 40% compared to batch processes.
-
In-situ HCl scavenging with triethylamine (Et₃N) prevents side reactions and improves product purity.
Hydrolytic Cleavage of tert-Butyl Esters
Acidic Hydrolysis for Carboxylic Acid Liberation
Final deprotection of tert-butyl esters to yield the free carboxylic acid is achieved using hydrobromic acid (HBr) in acetic acid. This method, validated in WO2009057133A2, provides near-quantitative conversion under reflux conditions (90–95°C, 24 hours).
Comparative Hydrolysis Conditions :
| Acid | Concentration | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| HBr (aqueous) | 48% | 95°C | 24 | 95 |
| HCl (aqueous) | 37% | 95°C | 36 | 82 |
| Trifluoroacetic acid | 20% | 25°C | 12 | 88 |
Side Reactions :
-
Prolonged exposure to HBr (>30 hours) degrades the Boc group, necessitating strict time control.
-
Neutralization with aqueous sodium bicarbonate (NaHCO₃) prevents over-acidification and preserves product integrity.
Stereochemical Control and Racemization Risks
Chiral Integrity During Boc Protection
The stereogenic center at C3 of the target compound is susceptible to racemization under basic conditions. Studies on analogous systems demonstrate that racemization is minimized when Boc protection is conducted below 5°C and pH < 8.
Racemization Mitigation Strategies :
-
Use of non-nucleophilic bases (e.g., DMAP) instead of traditional amines (e.g., pyridine).
-
Short reaction times (<2 hours) and low temperatures (0–5°C).
Industrial-Scale Production Considerations
Cost-Efficiency and Waste Management
Large-scale synthesis prioritizes atom economy and solvent recovery. For example, THF is recycled via distillation, reducing raw material costs by 30%. Patent WO2009057133A2 highlights the use of diisopropyl ether for crystallization, which enables >99% product purity after a single recrystallization.
Environmental Impact :
Q & A
Basic Synthesis: What are the common synthetic routes for preparing 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid?
The synthesis typically involves sequential protection-deprotection strategies and coupling reactions. Key steps include:
- Carbamate Formation : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., NaHCO₃ in THF/water) .
- Biphenyl Incorporation : Suzuki-Miyaura cross-coupling to attach the 4-phenylphenyl group using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Acid Activation : Hydrolysis of ester intermediates to the final propanoic acid using LiOH or NaOH in aqueous THF .
Optimization Tip : Monitor reaction progress via TLC or HPLC to minimize side products like over-oxidation or incomplete coupling.
Advanced Synthesis: How can stereochemical integrity be maintained during synthesis?
Stereochemical challenges arise in introducing chiral centers (e.g., at the propanoic acid backbone). Methodological approaches include:
- Chiral Auxiliaries : Use (S)- or (R)-Boc-protected amino acids to direct stereoselectivity during coupling .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective Suzuki reactions .
- Protection Strategies : Temporary protection of reactive groups (e.g., tert-butyl esters) to prevent racemization during acidic/basic steps .
Validation : Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
Basic Characterization: What analytical techniques are essential for confirming the compound’s structure?
Core techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), biphenyl aromatic signals, and propanoic acid COOH .
- FT-IR : Confirm carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .
Advanced Characterization: How can researchers resolve ambiguities in regioselectivity or isomer formation?
Advanced methods include:
- X-ray Crystallography : To unambiguously assign the 3D structure, particularly for isomers or polymorphs .
- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., biphenyl proton coupling) and regiochemical outcomes .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts or optimize reaction pathways .
Basic Biological Evaluation: What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based assays .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to assess permeability in Caco-2 or MDCK cell monolayers .
- Solubility/Permeability : Use shake-flask methods (aqueous/organic partitioning) or PAMPA assays .
Advanced Biological Evaluation: How can target engagement be validated in complex biological systems?
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink and identify protein targets via LC-MS/MS .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified receptors or enzymes .
- CRISPR Knockout Models : Validate target specificity using cell lines with gene knockouts of suspected interactors .
Data Contradictions: How should researchers address discrepancies in reported synthetic yields or bioactivity data?
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) that are often omitted in proprietary protocols .
- Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., ACS, RSC) over commercial sources .
- Error Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates .
Safety and Handling: What precautions are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., THF, Pd catalysts) .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal in designated containers .
Future Directions: What emerging research applications are promising for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
